![molecular formula C15H18FN5O2 B4139190 2-fluoro-N-(3-oxo-3-{[2-(1H-1,2,4-triazol-1-yl)propyl]amino}propyl)benzamide](/img/structure/B4139190.png)
2-fluoro-N-(3-oxo-3-{[2-(1H-1,2,4-triazol-1-yl)propyl]amino}propyl)benzamide
Overview
Description
2-fluoro-N-(3-oxo-3-{[2-(1H-1,2,4-triazol-1-yl)propyl]amino}propyl)benzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound is also known as F-PEG-FPA or F-18 FPA and is a derivative of benzamide.
Mechanism of Action
The mechanism of action of F-PEG-FPA is not fully understood. However, studies have shown that F-PEG-FPA targets specific receptors on cancer cells and inhibits their growth. F-PEG-FPA has also been shown to bind to specific proteins in the brain, which could be useful in the imaging of neuroinflammation.
Biochemical and Physiological Effects:
F-PEG-FPA has been shown to have low toxicity and minimal side effects in animal studies. However, further studies are needed to fully understand the biochemical and physiological effects of F-PEG-FPA.
Advantages and Limitations for Lab Experiments
One of the main advantages of F-PEG-FPA is its potential as a PET imaging agent for cancer and neuroinflammation. F-PEG-FPA also has potential as a therapeutic agent for cancer. However, one of the limitations of F-PEG-FPA is its complexity in synthesis, which may limit its widespread use.
Future Directions
There are several future directions for the research and development of F-PEG-FPA. One direction is the optimization of the synthesis method to improve yield and purity. Another direction is the further study of the mechanism of action of F-PEG-FPA to fully understand its potential as a therapeutic agent for cancer and imaging agent for neuroinflammation. Additionally, exploring the potential applications of F-PEG-FPA in other scientific research fields, such as infectious diseases, could lead to new discoveries and advancements.
Scientific Research Applications
F-PEG-FPA has potential applications in various scientific research fields, including cancer imaging and therapy, neurology, and infectious diseases. In cancer imaging, F-PEG-FPA can be used as a positron emission tomography (PET) imaging agent to detect tumors. F-PEG-FPA has also been studied as a potential therapeutic agent for cancer due to its ability to inhibit the growth of cancer cells. In neurology, F-PEG-FPA has been studied as a potential imaging agent for detecting neuroinflammation in Alzheimer's disease. In infectious diseases, F-PEG-FPA has been studied as a potential imaging agent for detecting bacterial infections.
properties
IUPAC Name |
2-fluoro-N-[3-oxo-3-[2-(1,2,4-triazol-1-yl)propylamino]propyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O2/c1-11(21-10-17-9-20-21)8-19-14(22)6-7-18-15(23)12-4-2-3-5-13(12)16/h2-5,9-11H,6-8H2,1H3,(H,18,23)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSBNERWWYXYCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCNC(=O)C1=CC=CC=C1F)N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(3-oxo-3-{[2-(1H-1,2,4-triazol-1-yl)propyl]amino}propyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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